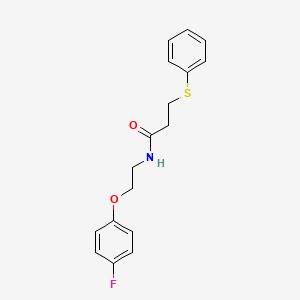

N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2S/c18-14-6-8-15(9-7-14)21-12-11-19-17(20)10-13-22-16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMVMGCKKIYMMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NCCOC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide typically involves the following steps:

Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the 4-fluorophenoxyethyl intermediate.

Thioether formation: The intermediate is then reacted with a thiol compound, such as thiophenol, under basic conditions to form the phenylthio group.

Amidation: The final step involves the reaction of the thioether intermediate with a suitable amide-forming reagent, such as propanoyl chloride, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide exhibits promising anticancer properties. Its structure allows for interactions with specific molecular targets involved in cancer progression. For instance, compounds with similar structural motifs have demonstrated the ability to inhibit key enzymes involved in tumor growth and metastasis, such as DOT1L (Disruptor of Telomeric Silencing 1-like), which plays a role in histone methylation and gene expression regulation in cancers like triple-negative breast cancer (TNBC) .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory potential. The presence of the phenylthio group may enhance its ability to modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation. Studies have shown that similar compounds can reduce the expression of pro-inflammatory cytokines and chemokines, suggesting that this compound could serve as a therapeutic agent in inflammatory diseases .

Industrial Applications

Beyond its medicinal uses, this compound has potential applications in material science:

Material Development

The unique chemical structure allows this compound to be explored as a building block for synthesizing novel materials with specific electronic and optical properties. Research into its polymerization could lead to advancements in organic electronics or photonic devices .

Synthesis of Complex Molecules

As a versatile intermediate, it can be utilized in the synthesis of more complex molecular structures, aiding in drug discovery and development processes . Its ability to undergo various chemical reactions (e.g., oxidation and reduction) makes it valuable in synthetic organic chemistry.

Case Studies

Several case studies highlight the effectiveness of this compound:

- Case Study 1 : A study on the compound's effect on TNBC cells demonstrated significant inhibition of tumor growth and metastasis in vivo models, correlating treatment with downregulation of key proteins involved in epithelial-mesenchymal transition (EMT) .

- Case Study 2 : Research into its anti-inflammatory properties showed that analogs of this compound could significantly reduce inflammation markers in animal models, suggesting a pathway for therapeutic application in chronic inflammatory diseases .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibits DOT1L; reduces TNBC growth |

| Anti-inflammatory | Reduces cytokine levels | |

| Industrial Applications | Material synthesis | Potential use in organic electronics |

| Building block for complex molecules | Versatile intermediate |

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The fluorophenoxy group may interact with hydrophobic pockets in proteins, while the phenylthio group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide with four analogs from the evidence, focusing on structural variations, functional groups, and inferred properties.

3-Chloro-N-phenyl-phthalimide ()

- Key Structural Differences: Backbone: Phthalimide (cyclic imide) vs. linear propanamide. Substituents: Chloro and phenyl groups vs. fluorophenoxyethyl and phenylthio.

- Functional Implications :

- Applications: Polymer precursors () vs.

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide ()

- Key Structural Differences: Aromatic Systems: Indole and biphenyl vs. fluorophenoxy and phenylthio. Substituent Position: Fluorine on biphenyl vs. fluorophenoxy.

- Functional Implications: The indole group in ’s compound may enhance interactions with biological targets (e.g., serotonin receptors) .

- Synthesis : Both compounds likely employ amide coupling, but the indole and biphenyl groups in require multi-step functionalization .

(2R)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide ()

- Key Structural Differences: Chirality: R-configuration at C2 vs. Substituents: Acetamidophenoxy, hydroxy, methyl, nitro, and trifluoromethyl vs. fluorophenoxyethyl and phenylthio.

- The hydroxy and methyl groups may improve solubility but reduce metabolic stability compared to the target compound’s thioether.

3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide ()

- Key Structural Differences :

- Metallocene Inclusion : Ferrocenyl group vs. purely organic substituents in the target compound.

- Electron-Deficient Groups : Nitro and trifluoromethyl vs. fluorine and phenylthio.

- Functional Implications :

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorophenoxy group and a phenylthio moiety, which contribute to its pharmacological profile. The presence of these functional groups suggests potential interactions with various biological targets, particularly in cancer treatment and other therapeutic areas.

This compound is believed to exert its effects primarily through the inhibition of specific kinases involved in cell signaling pathways. Kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) are critical in tumor growth and angiogenesis.

Inhibition Profiles

In a study evaluating the compound's kinase inhibition, the following results were observed:

| Kinase Target | Inhibition (IC50, μM) |

|---|---|

| EGFR | 15.07 ± 3.1 |

| VEGFR-2 | 22.6 ± 4.5 |

| PDGFR-β | 2.8 ± 0.42 |

| PI3K | 21.6 |

| Flt-3 | 41.2 ± 5.7 |

These data indicate that the compound shows significant inhibition against several receptor tyrosine kinases, which are often overexpressed in various cancers .

Antitumor Activity

The antitumor activity of this compound was evaluated using human cancer cell lines. The results from the sulforhodamine B (SRB) assay demonstrated that the compound has a notable effect on cell proliferation:

- Cell Line: PC-3 (Prostate Cancer)

- IC50 Value: Approximately 4 μM, indicating effective cytotoxicity against this cell line.

This activity suggests that the compound may be a promising candidate for further development as an anticancer agent .

Case Studies and Research Findings

- Combination Therapy : In studies combining this compound with other chemotherapeutic agents, synergistic effects were observed, enhancing overall efficacy against resistant cancer cell lines.

- Mechanistic Studies : Research has shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

- In Vivo Studies : Animal models treated with this compound exhibited significant tumor regression compared to controls, further supporting its potential therapeutic use.

Q & A

Q. What statistical approaches resolve batch-to-batch variability in synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to optimize solvent volume, catalyst loading, and temperature .

- PCA Analysis : Reduce variables (e.g., reaction time, yield) to identify critical factors causing variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.